4-Hydroxy-3-nitropyridine N-oxide
Overview
Description
4-Hydroxy-3-nitropyridine N-oxide is an organic compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol It is a derivative of pyridine, characterized by the presence of both a hydroxyl group and a nitro group on the pyridine ring, along with an N-oxide functional group
Scientific Research Applications
4-Hydroxy-3-nitropyridine N-oxide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is known that nitropyridines, a class of compounds to which 4-hydroxy-3-nitropyridine n-oxide belongs, are important synthetic intermediates for new pesticides and medicines .
Mode of Action
The mode of action of this compound involves a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 and H2SO4 mixed acid as the nitration reagent is usually exothermic .
Biochemical Pathways
It is known that nitropyridines can be used in the synthesis of various pyridine derivatives, which can potentially affect multiple biochemical pathways .
Result of Action
As a nitropyridine, it is known to be a key intermediate in the synthesis of various medicinal products .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent conditions . For instance, the nitration reaction is exothermic and occurs at higher temperatures, which can result in polynitration . Additionally, the reaction is carried out in an organic solvent .
Safety and Hazards
This compound is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . This suggests that the continuous flow methodology could be a promising direction for future research and development in the synthesis of similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitropyridine N-oxide can be synthesized through the nitration of pyridine N-oxide. The nitration process typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents . The reaction is highly exothermic and requires careful temperature control to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow methodologies. This approach minimizes the accumulation of highly energetic intermediates, enhancing safety and scalability . The continuous flow process involves the nitration of pyridine N-oxide followed by subsequent purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-nitropyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 4-hydroxy-3-aminopyridine N-oxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: 4-Hydroxy-3-aminopyridine N-oxide.
Substitution: Various substituted pyridine N-oxide derivatives.
Comparison with Similar Compounds
4-Hydroxy-3-nitropyridine: This compound lacks the N-oxide group but shares similar structural features and reactivity patterns.
3-Nitropyridine: It has a nitro group at the 3-position but lacks the hydroxyl and N-oxide groups, resulting in different chemical properties.
4-Hydroxy-3-aminopyridine N-oxide: This compound is a reduction product of 4-Hydroxy-3-nitropyridine N-oxide and exhibits distinct reactivity due to the presence of an amino group.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and reactivity. The presence of both a hydroxyl group and a nitro group, along with the N-oxide functionality, allows for a wide range of chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
1-hydroxy-3-nitropyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-5-1-2-6(9)3-4(5)7(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIJYPHBWUDRIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C(C1=O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285384 | |
Record name | 4-Hydroxy-3-nitropyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31872-57-8 | |
Record name | 31872-57-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-3-nitropyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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